molecular formula C20H27N3O2 B2834363 N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-67-0

N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2834363
CAS No.: 862813-67-0
M. Wt: 341.455
InChI Key: PVNSIXKOTLAVPH-UHFFFAOYSA-N
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Description

N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule characterized by a 2-methylindole core linked to a 2-oxoacetamide moiety. The indole ring is substituted at the 3-position with a ketone group, while the acetamide nitrogen is connected to a 3-(azepan-1-yl)propyl chain. Azepane, a seven-membered saturated heterocycle, confers unique steric and electronic properties compared to smaller cyclic amines like piperidine or morpholine.

Properties

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-18(16-9-4-5-10-17(16)22-15)19(24)20(25)21-11-8-14-23-12-6-2-3-7-13-23/h4-5,9-10,22H,2-3,6-8,11-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSIXKOTLAVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.

    Coupling Reaction: The azepane and indole derivatives are coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at the oxoacetamide group.

    Substitution: Various substitution reactions can take place, especially on the azepane ring and the indole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety is known for its ability to interact with various biological targets, potentially affecting signaling pathways.

Comparison with Similar Compounds

Key Structural Insights:

Azepane vs. Morpholine/Piperidine : The seven-membered azepane ring in the target compound likely enhances conformational flexibility and lipophilicity compared to the six-membered morpholine in or piperazine in . This may improve membrane permeability but reduce target-binding specificity.

Adamantane Substituents : Derivatives with adamantane () exhibit significantly higher lipophilicity and steric bulk, favoring interactions with hydrophobic enzyme pockets. However, this may limit solubility.

Sulfonamide vs. Oxoacetamide : Compounds with sulfonamide biphenyl cores () prioritize electrostatic interactions (e.g., hydrogen bonding via sulfonamide), whereas the indole-oxoacetamide scaffold favors π-π stacking and dipole interactions.

Biological Activity

N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Basic Information

PropertyDetails
Molecular Formula C₁₈H₂₃N₃O₂
Molecular Weight 317.39 g/mol
CAS Number 872857-81-3

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological pathways. Preliminary studies suggest that it may act on the melanocortin receptors, particularly the MC5R subtype, which is involved in several physiological processes including energy homeostasis and inflammation modulation .

In Vitro Studies

  • Cell Proliferation Assays : In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it showed a significant reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and caspase-9, indicating its potential as an anticancer agent .

In Vivo Studies

  • Animal Models : In vivo studies using murine models have indicated that administration of this compound resulted in reduced tumor growth compared to control groups. Tumor size was measured over a period of 21 days post-treatment, showing a statistically significant decrease (p < 0.05) .
  • Toxicity Assessments : Toxicity evaluations in rodents revealed that the compound has a favorable safety profile at therapeutic doses, with no observed adverse effects on liver or kidney function up to a dose of 50 mg/kg .

Case Study 1: Anticancer Activity

In a controlled study involving human-derived breast cancer cell lines, this compound was tested for its ability to inhibit cell migration and invasion. Results indicated a dose-dependent inhibition of migration by up to 70% at higher concentrations (20 µM), suggesting its potential utility in metastatic cancer treatment .

Case Study 2: Neurological Implications

Another study explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The results showed that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates by approximately 40% compared to untreated controls .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.69 ppm for indole NH protons, δ 169.8 ppm for carbonyl groups) confirm structural integrity .
  • Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺) .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>95%) .

How can researchers resolve contradictions in structural data from crystallographic vs. solution-phase studies?

Advanced Research Focus
Crystal structures (e.g., ) reveal conformational flexibility, such as dihedral angles between dichlorophenyl and pyrazol-4-yl rings (54.8°–77.5°) due to steric repulsions. In solution, dynamic NMR or computational modeling (e.g., DFT) can reconcile discrepancies by simulating rotational barriers around amide bonds .

How to design structure-activity relationship (SAR) studies for biological activity optimization?

Q. Advanced Research Focus

  • Core Modifications : Replace the azepane ring with piperidine () or introduce sulfonyl groups () to enhance receptor binding.
  • Functional Group Analysis : The 2-methylindole moiety is critical for hydrophobic interactions, while the acetamide linker influences solubility .
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase targets) paired with molecular docking to prioritize analogs .

What strategies mitigate low yields in multi-step synthesis?

Q. Basic Research Focus

  • Intermediate Stabilization : Protect reactive groups (e.g., indole NH) during coupling steps.
  • Stepwise Reagent Addition : Sequential addition of acetyl chloride and Na₂CO₃ reduces side reactions (e.g., over-acylation) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

What purification methods are most effective for isolating this compound post-synthesis?

Q. Basic Research Focus

  • Recrystallization : Ethyl acetate or methanol/water mixtures yield high-purity crystals .
  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH gradients (8–10% MeOH) resolves closely related impurities .

How to evaluate receptor-binding affinity and selectivity for this compound?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for targets like GPCRs or kinases .
  • Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement .

What are the implications of molecular conformation on biological activity?

Advanced Research Focus
Crystallographic data () show that rotational freedom of the amide group (dihedral angles 44.5°–56.2°) modulates hydrogen bonding (N–H⋯O). Conformationally restricted analogs (e.g., via cyclopropane rings, ) may enhance target engagement by reducing entropy penalties .

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